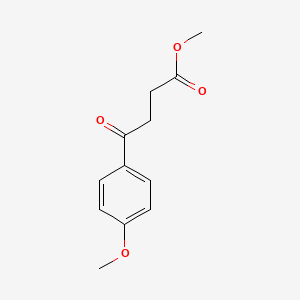

Methyl 4-(4-methoxyphenyl)-4-oxobutanoate

Vue d'ensemble

Description

“Methyl 4-(4-methoxyphenyl)-4-oxobutanoate” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the compound’s structure would likely contain a methoxyphenyl group (a phenyl ring with a methoxy group attached), a methyl group, and a 4-oxobutanoate group12.

Synthesis Analysis

The synthesis of similar compounds often involves reactions like Friedel–Crafts reactions1. For instance, 4-(4-Methylphenyl)-4-oxobutanoic acid can be prepared by a Friedel–Crafts reaction between toluene and succinic anhydride catalyzed by a Lewis acid such as aluminium chloride1. However, the specific synthesis process for “Methyl 4-(4-methoxyphenyl)-4-oxobutanoate” is not readily available in the literature.

Molecular Structure Analysis

The molecular structure of a compound similar to “Methyl 4-(4-methoxyphenyl)-4-oxobutanoate”, namely 4-(4-Methylphenyl)-4-oxobutanoic acid, has been reported1. The compound consists of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively3. However, the specific molecular structure of “Methyl 4-(4-methoxyphenyl)-4-oxobutanoate” is not readily available in the literature.

Chemical Reactions Analysis

The chemical reactions involving “Methyl 4-(4-methoxyphenyl)-4-oxobutanoate” are not explicitly mentioned in the literature. However, similar compounds like 4-(4-Methylphenyl)-4-oxobutanoic acid are known to be involved in reactions like Friedel–Crafts reactions1.Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-(4-methoxyphenyl)-4-oxobutanoate” are not readily available in the literature. However, similar compounds like 4-(4-Methylphenyl)-4-oxobutanoic acid are known to be white powders that are insoluble in water1.Applications De Recherche Scientifique

Application in Leukotriene Inhibition and Bronchospasm Studies

Methyl 4-(4-methoxyphenyl)-4-oxobutanoate has been investigated for its role in inhibiting rat polymorphonuclear leukocyte 5-lipoxgenase and leukotriene D4 in vivo. Its analogues exhibited inhibitory activities against leukotriene-induced bronchospasm in guinea pigs, highlighting its potential application in respiratory disorders and inflammatory conditions (Musser et al., 1987).

Role in Food-Flavoring Synthesis

A derivative of methyl 4-(4-methoxyphenyl)-4-oxobutanoate was used in the synthesis of a substance for food-flavoring. The compound was synthesized with a high overall yield, starting from methyl 2-hydeoxy-3-butenoate, indicating its utility in the food industry (Stach, Huggenberg & Hesse, 1987).

Involvement in Ethylene Biosynthesis

Research has identified methyl 4-(4-methoxyphenyl)-4-oxobutanoate as a putative intermediate in the biosynthesis of ethylene from methionine. This discovery in various bacterial and fungal cultures has implications for understanding ethylene production in microbial systems (Billington, Golding & Primrose, 1979).

Use in ELISA for Insecticide Analysis

The compound was utilized in developing a sensitive ELISA for analyzing the insecticide fenthion in fruit samples. This application demonstrates its relevance in environmental monitoring and food safety (Zhang et al., 2008).

Antioxidant Properties Exploration

A study explored the antioxidant properties of methyl 4-(4-methoxyphenyl)-4-oxobutanoate derivatives, assessing their in vitro antioxidant activity. This research contributes to the understanding of these compounds in free radical scavenging and potential therapeutic applications (Stanchev et al., 2009).

Apoptosis Induction in Lymphoid Cells

Methyl 4-(4-methoxyphenyl)-4-oxobutanoate has been identified as a precursor to methional, which induces apoptosis in a murine lymphoid cell line. This finding is significant for understanding cellular apoptosis mechanisms and potential therapeutic applications (Quash et al., 1995).

Safety And Hazards

The safety and hazards associated with “Methyl 4-(4-methoxyphenyl)-4-oxobutanoate” are not readily available in the literature. However, similar compounds like 4-(4-Methylphenyl)-4-oxobutanoic acid are known to be flammable and can cause eye irritation and skin sensitization5.

Orientations Futures

The future directions for research on “Methyl 4-(4-methoxyphenyl)-4-oxobutanoate” are not readily available in the literature. However, similar compounds have been used in various fields, including organic chemistry and dermatology16, suggesting potential avenues for future research.

Please note that the information provided is based on the closest available compounds and may not fully represent the exact properties of “Methyl 4-(4-methoxyphenyl)-4-oxobutanoate”. Further research is needed to provide a comprehensive analysis of this specific compound.

Propriétés

IUPAC Name |

methyl 4-(4-methoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-15-10-5-3-9(4-6-10)11(13)7-8-12(14)16-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGCRNNKDBFNLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30969636 | |

| Record name | Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | |

CAS RN |

5447-74-5 | |

| Record name | NSC71583 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC17514 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromofuro[2,3-c]pyridine](/img/structure/B1605770.png)

![8-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1605772.png)